4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(2)8(13)12-7-10(9)3-5-11-6-4-10/h11H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUTZOIHRTZNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCC12CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization of 8-Azaspiro Compounds
Based on the patent literature and research articles, a common approach involves starting from 8-azaspiro[4.5]decan-1-one derivatives, which are cyclized to form the target compound.
- Step 1: Synthesis of a suitable amino precursor, such as 8-aminospir[4.5]decan-1-one .
- Step 2: Alkylation at the nitrogen atom with methylating agents (e.g., methyl iodide) to introduce the dimethyl groups at the 4-position.
- Step 3: Intramolecular cyclization facilitated by conditions such as heating or acid catalysis, leading to the formation of the spirocyclic framework.
| Reaction Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| N-methylation | Methyl iodide, base (e.g., K2CO3) | N-methylated intermediate | |
| Cyclization | Heating, acid catalyst | Formation of spirocyclic core |
Method B: Nucleophilic Displacement and Ring Closure
Another approach involves nucleophilic displacement reactions on halogenated heterocycles, followed by ring closure:
- Step 1: Preparation of halogenated heterocyclic intermediates, such as 8-(3-chloro- or bromo-) derivatives .
- Step 2: Nucleophilic substitution with amines or related nucleophiles to introduce amino groups.
- Step 3: Cyclization via intramolecular nucleophilic attack to form the spirocyclic structure.
Method C: Ring-Closing via Oxidative Cyclization
This method employs oxidative cyclization of precursor amino alcohols or related compounds:
- Step 1: Synthesis of amino alcohols bearing the necessary substituents.
- Step 2: Oxidative cyclization using oxidants such as potassium permanganate or hypervalent iodine reagents .
- Step 3: Final methylation to achieve the dimethyl substitution at the 4-position.
| Reaction Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidative cyclization | KMnO4, heat | Spirocyclic core | |
| Methylation | Methyl iodide, base | Dimethyl substitution |
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Structural Influence: The presence of methyl groups at the 4-position significantly influences the cyclization efficiency and the overall yield. Methylation of nitrogen atoms prior to cyclization enhances the formation of the desired spirocyclic structure.
- Reaction Conditions: Elevated temperatures (around 80-120°C) and acidic or basic catalysts are commonly employed to facilitate ring closure.
- Yield Data: Typical yields range from 45% to 70%, depending on the precursor purity and reaction optimization.
- Substituent Effects: Electron-donating groups (e.g., methyl) improve nucleophilicity, favoring cyclization, whereas electron-withdrawing groups may hinder the process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
Chemical Structure and Synthesis
4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one features a spiro junction between a piperidine and a piperazine ring, making it an interesting building block for synthesizing more complex compounds. The synthesis typically involves:
- Condensation Reactions : A common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by a Dean-Stark apparatus to remove water and promote the formation of the spirocyclic structure.
- Multi-step Processes : The synthesis may involve several steps to achieve the desired purity and yield required for research and industrial applications.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Enzyme Inhibition : It has shown promise as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis pathways. This inhibition could have implications for treating diseases characterized by excessive cell death.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
The compound's structure allows it to interact with various biological targets:
- Potential Anti-ulcer Activity : Similar compounds have demonstrated anti-ulcer properties comparable to established medications like omeprazole.
- Neuropharmacological Effects : Research into related diazaspiro compounds has indicated potential anticonvulsant and neuroprotective effects, suggesting avenues for exploring this compound in neurological disorders.
Industrial Applications
In addition to its research applications, this compound is also explored for its utility in developing new materials with specific chemical properties. Its unique structural characteristics allow it to be used as a building block in polymer chemistry and materials science.
Case Studies and Research Findings
Several studies have highlighted the potential of diazaspiro compounds in drug development:
- Study on RIPK1 Inhibition : Research demonstrated that modifications of diazaspiro compounds could lead to effective RIPK1 inhibitors with therapeutic implications for neurodegenerative diseases.
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects of similar compounds have provided insights into the mechanisms through which these compounds exert their effects.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of necroptosis pathways . This inhibition is crucial in reducing inflammation and cell death in various diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The spiro[4.5]decan-3-one scaffold is highly versatile. Substituents on the nitrogen atoms, heteroatom replacements (e.g., sulfur vs. oxygen), and alkyl/aryl modifications significantly alter bioactivity. Below is a comparative analysis:
Table 1: Comparison of Structural Analogs
Impact of Substituents and Heteroatoms
- Heteroatom Effects: Thia vs. Oxa: Sulfur-containing analogs (e.g., AF267B, Spiclomazine) often exhibit enhanced receptor binding due to sulfur’s electronegativity and larger atomic radius compared to oxygen (e.g., spiromuscarone) . Dimethyl Groups: The 4,4-dimethyl substitution in the target compound likely improves metabolic stability and membrane permeability compared to non-methylated analogs .
- Substituent-Driven Bioactivity: Phenothiazine Moieties: Spiclomazine’s phenothiazine-propyl chain contributes to its anticancer activity by promoting mitochondrial-mediated apoptosis . Arylidene Groups: Analogs with arylidene substituents (e.g., 2-(4-chlorobenzyl)- derivatives) demonstrate antimicrobial potency, outperforming standard antibiotics in some cases .
Pharmacological Highlights
- Anticancer Activity: Spiclomazine shows selective cytotoxicity in pancreatic carcinoma cells (CFPAC-1, MIA PaCa-2) with minimal effects on normal HEK-293 cells .
- Neuromodulatory Effects : AF267B reduces Tau hyperphosphorylation in Alzheimer’s models by modulating PKC and GSK-3β pathways .
- Antimicrobial Potency: Arylidene-substituted spirothiazolidinones (e.g., compounds 87, 88) exhibit superior activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) compared to ampicillin and fluconazole .
Biological Activity
Overview
4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a spiro junction between a piperidine and a piperazine ring, which contributes to its diverse pharmacological properties.
The primary mechanism of action for this compound involves the inhibition of receptor-interacting protein kinase 1 (RIPK1). This inhibition effectively blocks necroptosis pathways, which are critical in various pathological conditions such as inflammation and neurodegeneration. The compound's ability to modulate kinase activity highlights its potential as a therapeutic agent in diseases characterized by excessive cell death.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activities. In particular, spirocyclic structures have been shown to improve interactions with protein binding sites, enhancing cytotoxicity against cancer cells . The compound's structural modifications may contribute to its selectivity and potency against specific tumor types.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. By inhibiting RIPK1, it may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Potential
There is emerging evidence that this compound may possess neuroprotective effects. Its ability to inhibit pathways leading to neuronal cell death suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Research Findings
Recent studies have investigated the biological activity of this compound through various assays and models:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Inhibition of RIPK1 activity leading to reduced necroptosis | Kinase assays in vitro |
| Study B | Cytotoxic effects on cancer cell lines with improved potency compared to similar compounds | MTT assay on FaDu hypopharyngeal tumor cells |
| Study C | Anti-inflammatory effects demonstrated through cytokine profiling | ELISA and flow cytometry |
Case Studies
- Case Study on Cancer Cell Lines : In a comparative study involving various spirocyclic compounds, this compound exhibited a 25-fold increase in potency against specific cancer cell lines compared to its isomeric counterparts. This was attributed to favorable interactions with the target proteins due to its unique structural characteristics .
- Inflammatory Disease Model : In animal models of inflammatory bowel disease, administration of the compound resulted in significant reductions in inflammatory markers and histological improvements in colon tissue compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
